molecular formula C15H20O4 B1210671 Hirsutic acid C CAS No. 3650-17-7

Hirsutic acid C

Cat. No. B1210671
CAS RN: 3650-17-7
M. Wt: 264.32 g/mol
InChI Key: IZLOHISHEUGGDJ-BLYYJXBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hirsutic acid C is a sesquiterpenoid.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Hirsutic acid C has been a subject of chemical synthesis studies. Singh et al. (2004) and Yuan et al. (2010) described methods for synthesizing hirsutic acid C, highlighting the chemical complexity and the need for specific synthesis techniques. Singh et al. (2004) used a cycloaddition of cyclohexa-2,4-dienone with methyl methacrylate and a triplet sensitized 1,2-acyl shift, while Yuan et al. (2010) employed a tandem Rh(I)-catalyzed [(5+2)+1] cycloaddition/aldol reaction (Singh, Tosh, & Mobin, 2004)(Yuan, Jiao, & Yu, 2010).

Dermatological Research

  • Hirsutism Studies : Although not directly associated with hirsutic acid C, research on hirsutism provides context for understanding potential applications of hirsutic acid C in dermatology. Studies by Banihashemi et al. (2011) and Martin et al. (2008) explore the treatment and management of hirsutism, a condition involving excessive hair growth, which could be relevant if hirsutic acid C has implications in hair growth modulation (Banihashemi et al., 2011)(Martin et al., 2008).

properties

CAS RN

3650-17-7

Product Name

Hirsutic acid C

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1S,3R,5S,7R,8R,10R,11R)-10-hydroxy-5,8-dimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-5-carboxylic acid

InChI

InChI=1S/C15H20O4/c1-7-10(16)11-15(19-11)5-8-4-13(2,12(17)18)6-9(8)14(7,15)3/h8-11,16H,1,4-6H2,2-3H3,(H,17,18)/t8-,9-,10-,11-,13+,14+,15-/m1/s1

InChI Key

IZLOHISHEUGGDJ-BLYYJXBTSA-N

Isomeric SMILES

C[C@@]1(C[C@@H]2C[C@]34[C@H](O3)[C@@H](C(=C)[C@]4([C@@H]2C1)C)O)C(=O)O

SMILES

CC1(CC2CC34C(O3)C(C(=C)C4(C2C1)C)O)C(=O)O

Canonical SMILES

CC1(CC2CC34C(O3)C(C(=C)C4(C2C1)C)O)C(=O)O

Other CAS RN

3650-17-7

synonyms

hirsutic acid C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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